Alkyne Sphinganine

Description

Structure

2D Structure

Properties

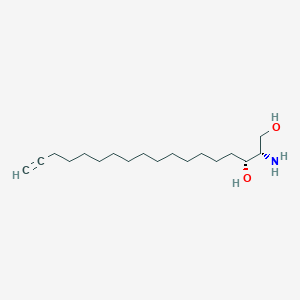

Molecular Formula |

C18H35NO2 |

|---|---|

Molecular Weight |

297.5 g/mol |

IUPAC Name |

(2S,3R)-2-aminooctadec-17-yne-1,3-diol |

InChI |

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h1,17-18,20-21H,3-16,19H2/t17-,18+/m0/s1 |

InChI Key |

WYZIEXOOANYKNM-ZWKOTPCHSA-N |

Isomeric SMILES |

C#CCCCCCCCCCCCCC[C@H]([C@H](CO)N)O |

Canonical SMILES |

C#CCCCCCCCCCCCCCC(C(CO)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Purification of Alkyne Sphinganine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Alkyne Sphinganine, a vital chemical tool for studying sphingolipid metabolism and function. Sphingolipids are integral components of eukaryotic cell membranes, playing crucial roles in signal transduction and cellular regulation.[1][2] The introduction of a terminal alkyne group into the sphinganine backbone allows for the versatile application of "click chemistry," enabling researchers to attach fluorescent probes, biotin tags, or other reporters to visualize and track these lipids within biological systems.[3][4] This document details a plausible synthetic route and purification strategy, supported by established chemical principles for sphingolipid synthesis.

De Novo Sphingolipid Biosynthesis: The Biological Blueprint

In eukaryotes, the synthesis of sphingolipids begins in the endoplasmic reticulum (ER) with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[5] This initial step forms 3-ketodihydrosphingosine, which is then reduced to dihydrosphingosine (sphinganine). Sphinganine serves as the foundational backbone for the synthesis of more complex sphingolipids, such as ceramides and sphingomyelins. Understanding this natural pathway provides context for the chemical synthesis of sphinganine analogs like this compound.

Caption: De Novo Sphingolipid Biosynthesis Pathway.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be approached through a multi-step process, leveraging established methods for the stereoselective synthesis of sphingoid bases. The following protocol is a plausible route adapted from literature on the synthesis of D-erythro-sphingosine and its analogs.

Quantitative Data and Product Specifications

| Parameter | Value | Reference |

| Chemical Formula | C18H35NO2 | |

| Molecular Weight | 297.46 g/mol | |

| Appearance | White crystalline solid | |

| Solubility | DMSO, DMF | |

| Purity (Typical) | ≥95% (by 1H NMR) | |

| Storage Conditions | -20°C, desiccated |

Experimental Protocol: Synthesis

A potential synthetic workflow is outlined below. This process involves the creation of a terminal alkyne-containing building block and its subsequent coupling to form the sphinganine backbone.

Caption: Chemical Synthesis Workflow for this compound.

Step 1: Synthesis of the Alkynyl Aldehyde Precursor

A long-chain aldehyde bearing a terminal alkyne is a key intermediate. This can be synthesized from a commercially available long-chain ω-halo-alkanol.

-

Protection of the alcohol: The hydroxyl group of a long-chain ω-bromo-alkanol (e.g., 11-bromo-1-undecanol) is protected using a suitable protecting group, such as a silyl ether (e.g., TBDMSCl, imidazole, in DMF).

-

Introduction of the alkyne: The terminal bromide is displaced with an acetylide equivalent, such as lithium trimethylsilylacetylide, followed by removal of the silyl group (e.g., with K2CO3 in methanol) to yield the terminal alkyne.

-

Oxidation to the aldehyde: The protected alcohol is deprotected (e.g., with TBAF in THF), and the resulting alcohol is oxidized to the aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane in CH2Cl2).

Step 2: Stereoselective Coupling and Formation of the Sphinganine Backbone

This step establishes the correct stereochemistry of the amino alcohol.

-

Asymmetric Aldol-type Reaction: The alkynyl aldehyde from Step 1 is reacted with a chiral glycine enolate equivalent. This reaction can be controlled to produce the desired D-erythro stereochemistry.

-

Reduction of the Carbonyl: The resulting keto group is stereoselectively reduced to a hydroxyl group using a reducing agent such as sodium borohydride, often with additives to control the stereoselectivity.

Step 3: Deprotection

The protecting groups on the amino and hydroxyl functionalities are removed under appropriate conditions (e.g., acidic hydrolysis for Boc groups) to yield the final this compound product.

Purification of this compound

The crude product from the synthesis requires purification to remove unreacted starting materials, byproducts, and stereoisomers. A common and effective method for purifying sphingoid bases is solid-phase extraction (SPE) followed by column chromatography.

Experimental Protocol: Purification

Caption: Purification Workflow for this compound.

Step 1: Solid-Phase Extraction (SPE)

-

Principle: Weak cation exchange SPE cartridges are used to capture the positively charged amino group of sphinganine at neutral pH, allowing non-basic impurities to be washed away.

-

Procedure:

-

Condition a weak cation exchange SPE cartridge with methanol and then an appropriate buffer (e.g., chloroform/methanol).

-

Dissolve the crude product in the loading solvent and apply it to the cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., chloroform/methanol) to remove non-basic impurities.

-

Elute the this compound using a basic solvent system (e.g., chloroform/methanol with a small percentage of ammonium hydroxide).

-

Step 2: Silica Gel Column Chromatography

-

Principle: Further purification to separate the desired product from closely related impurities is achieved by silica gel column chromatography based on polarity.

-

Procedure:

-

The semi-purified product from SPE is concentrated and loaded onto a silica gel column.

-

A gradient elution is typically employed, starting with a less polar solvent system (e.g., chloroform) and gradually increasing the polarity by adding methanol.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Step 3: Purity Assessment

The purity of the final product should be confirmed by analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and assess for the presence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

This technical guide provides a framework for the synthesis and purification of this compound, a critical tool for advancing our understanding of sphingolipid biology. The detailed protocols, adapted from established methodologies, offer a starting point for researchers to produce this valuable chemical probe in their own laboratories.

References

- 1. Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Purification of free sphingoid bases by solid-phase extraction on weak cation exchanger cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A modular synthesis of alkynyl-phosphocholine headgroups for labeling sphingomyelin and phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemoenzymatic synthesis and facile purification of gangliosides - PMC [pmc.ncbi.nlm.nih.gov]

Alkyne Sphinganine as a Metabolic Precursor in Sphingolipid Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, from maintaining membrane integrity to regulating complex signaling pathways.[1][2][3] Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it a key target for drug development.[4][5] This technical guide provides a comprehensive overview of the use of alkyne sphinganine, a powerful metabolic precursor, for the study of sphingolipid synthesis and function. By incorporating an alkyne handle into the sphinganine backbone, researchers can leverage bioorthogonal click chemistry to visualize, identify, and quantify newly synthesized sphingolipids, offering unprecedented insights into their dynamic metabolism and interactions. This guide details the underlying principles, experimental protocols, and data analysis strategies for employing this compound in sphingolipid research, with a focus on applications in drug discovery and development.

Introduction to Sphingolipid Metabolism

The biosynthesis of sphingolipids is a highly regulated and complex process that begins in the endoplasmic reticulum (ER). The de novo synthesis pathway is initiated by the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT), the rate-limiting enzyme in this pathway. This reaction forms 3-ketodihydrosphingosine, which is then rapidly reduced to dihydrosphingosine (sphinganine) by 3-ketodihydrosphingosine reductase. Sphinganine is subsequently acylated by ceramide synthases (CerS) to form dihydroceramide. A desaturase then introduces a double bond into dihydroceramide to yield ceramide, the central hub of sphingolipid metabolism. From ceramide, a diverse array of complex sphingolipids are synthesized, including sphingomyelin, glucosylceramide, and galactosylceramide.

This compound: A Bioorthogonal Probe for Sphingolipid Synthesis

This compound is a synthetic analog of the endogenous sphinganine, featuring a terminal alkyne group. This small, bioorthogonal handle does not significantly perturb the biological activity of the molecule, allowing it to be efficiently incorporated into the de novo sphingolipid synthesis pathway by cellular enzymes. Once incorporated, the alkyne-tagged sphingolipids can be selectively and covalently labeled with azide-functionalized reporters, such as fluorophores or biotin, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This powerful technique enables the visualization of newly synthesized sphingolipids by fluorescence microscopy, their enrichment for proteomic analysis, and their quantification by mass spectrometry.

Mechanism of Incorporation

This compound is readily taken up by cells and serves as a substrate for ceramide synthases, leading to the formation of alkyne-tagged dihydroceramides and subsequently alkyne-tagged ceramides and more complex sphingolipids. The terminal alkyne is positioned in a way that it becomes embedded within the lipid bilayer, providing a specific target for click chemistry reagents.

Data Presentation: Quantitative Analysis of this compound Incorporation

The efficiency of this compound incorporation and its metabolic fate can be quantified using mass spectrometry-based approaches. The following tables summarize representative quantitative data from studies utilizing this compound for metabolic labeling.

Table 1: Quantification of Alkyne-Labeled Sphingolipids by LC-MS/MS

| Analyte | Limit of Detection (LOD) (fmol) | Limit of Quantification (LOQ) (pmol) | Reference |

| Sphingosine (SPH) | 9 | - | |

| Sphinganine (SPA) | 21 | - | |

| Alkyne-C16 Ceramide | - | <1 |

This table presents the sensitivity of LC-MS/MS methods for detecting sphingoid bases and alkyne-labeled ceramides, demonstrating the ability to quantify even low-abundance species.

Table 2: Relative Quantification of Prenylated Proteins after Metabolic Labeling

| Cell Line | Relative Level of Prenylated Proteins (%) | Reference |

| Normal Cells | 100 | |

| Autophagy-compromised Cells | 122 |

This table illustrates the use of alkyne-modified isoprenoid analogs, a similar metabolic labeling strategy, to quantify changes in protein prenylation, highlighting the potential for this compound to quantify changes in sphingolipid-modified proteins.

Experimental Protocols

Metabolic Labeling of Cells with this compound

This protocol describes the general procedure for labeling cultured cells with this compound.

-

Cell Culture: Plate cells on glass coverslips or in multi-well plates and grow to the desired confluency.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent such as DMSO or ethanol to prepare a stock solution (e.g., 10 mM).

-

Labeling: Dilute the this compound stock solution in fresh culture medium to the desired final concentration (typically 1-10 µM).

-

Incubation: Remove the old medium from the cells and replace it with the labeling medium. Incubate the cells for a specified period (e.g., 2-16 hours) to allow for metabolic incorporation.

-

Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry for Visualization

This protocol outlines the steps for visualizing alkyne-labeled sphingolipids in fixed cells using a fluorescent azide reporter.

-

Fixation: Fix the labeled cells with 3.7% or 4% paraformaldehyde in PBS for at least 15 minutes.

-

Permeabilization: Permeabilize the cells with a detergent such as 0.25% Triton X-100 in PBS for 15 minutes to allow the click chemistry reagents to enter the cell.

-

Washing: Wash the cells with PBS containing 3% bovine serum albumin (BSA).

-

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail. A typical cocktail includes:

-

Azide-fluorophore (e.g., 2.5 µM)

-

Copper(II) sulfate (CuSO4) (e.g., 20 mM stock, final concentration 1-2 mM)

-

Copper(I)-stabilizing ligand such as THPTA or TBTA (e.g., 100 mM stock, final concentration 5-10 mM)

-

A reducing agent like sodium ascorbate (e.g., 300 mM stock, freshly prepared, final concentration 15-30 mM) to reduce Cu(II) to the catalytic Cu(I) state.

-

-

Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells extensively with PBS to remove unreacted click chemistry reagents.

-

Imaging: Mount the coverslips on microscope slides and visualize the fluorescently labeled sphingolipids using a fluorescence microscope.

Sample Preparation for Mass Spectrometry Analysis

This protocol provides a general workflow for preparing samples for the analysis of alkyne-labeled sphingolipids by LC-MS/MS.

-

Cell Lysis: After metabolic labeling, harvest and lyse the cells.

-

Lipid Extraction: Perform a lipid extraction using a method such as a butanolic extraction. Add an internal standard mixture containing known amounts of non-naturally occurring sphingolipid species prior to extraction for quantification.

-

Sample Preparation: Evaporate the organic phase to dryness and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer. Use a hydrophilic interaction liquid chromatography (HILIC) column for good peak shapes and short analysis times.

Mandatory Visualizations

Sphingolipid De Novo Synthesis Pathway

Caption: De novo sphingolipid synthesis pathway showing the incorporation of this compound.

Experimental Workflow for this compound Labeling and Detection

Caption: Workflow for metabolic labeling, visualization, and analysis of sphingolipids.

Ceramide-Mediated Signaling Pathways

Caption: Simplified diagram of ceramide-mediated signaling leading to cellular responses.

Applications in Drug Development

The ability to track de novo sphingolipid synthesis with this compound provides a powerful tool for drug development.

-

Target Validation: By monitoring the flux through the sphingolipid pathway, researchers can validate the efficacy of small molecule inhibitors targeting key enzymes like SPT, CerS, and DES. A reduction in the incorporation of this compound into complex sphingolipids would indicate successful target engagement.

-

Mechanism of Action Studies: For compounds with unknown mechanisms, this compound labeling can reveal whether they impact sphingolipid metabolism, providing crucial insights into their mode of action.

-

Biomarker Discovery: Alterations in sphingolipid metabolism are associated with various diseases. Profiling the incorporation of this compound in diseased versus healthy cells can help identify novel biomarkers for diagnosis and prognosis.

-

High-Throughput Screening: The fluorescence-based readout of this compound incorporation can be adapted for high-throughput screening assays to identify modulators of sphingolipid synthesis.

Conclusion

This compound has emerged as an indispensable tool for the study of sphingolipid metabolism. Its ability to be metabolically incorporated into newly synthesized sphingolipids and subsequently detected with high sensitivity and specificity via click chemistry provides researchers with a versatile platform to investigate the intricate roles of these lipids in health and disease. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their quest to understand and therapeutically target the complex world of sphingolipid biology.

References

- 1. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.biologists.com [journals.biologists.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of Alkyne Sphinganine in Studying Lipid Metabolism Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Complexity of Sphingolipid Metabolism

Sphingolipids are a diverse and critical class of lipids that serve not only as structural components of eukaryotic cell membranes but also as bioactive signaling molecules.[1] They play pivotal roles in fundamental cellular processes, including cell growth, differentiation, apoptosis, and cell-cell recognition. The metabolic network governing sphingolipids is a complex web of interconnected pathways, including de novo synthesis, salvage, and hydrolysis, all converging on the central hub molecule, ceramide.[2][3]

Given their importance in cellular homeostasis and their implication in numerous diseases such as cancer, neurodegenerative disorders, and metabolic syndrome, the enzymes and pathways of sphingolipid metabolism are attractive targets for therapeutic intervention.[4][5] However, studying the dynamics of these pathways has historically been challenging. Traditional methods using radiolabeled precursors can be laborious and subject to stringent regulations.

The advent of bio-orthogonal chemistry has provided powerful new tools for chemical biology. Among these, Alkyne Sphinganine has emerged as a versatile and minimally perturbing chemical probe for the real-time investigation of sphingolipid metabolism. This guide provides a technical overview of the principles, experimental workflows, and applications of this compound as a tool to trace, visualize, and quantify sphingolipid metabolic flux.

The Core Principle: Metabolic Labeling and Click Chemistry

The utility of this compound lies in the combination of two powerful concepts: metabolic labeling and bio-orthogonal "click" chemistry.

2.1 Metabolic Incorporation: this compound is a synthetic analog of sphinganine (also known as dihydrosphingosine), a key intermediate in the de novo sphingolipid synthesis pathway. It is designed with a terminal alkyne (a carbon-carbon triple bond) at the end of its hydrocarbon chain. This small, chemically inert functional group generally does not interfere with recognition and processing by the cell's natural enzymatic machinery. When introduced to cells or organisms, this compound is taken up and utilized by ceramide synthases (CerS) to be acylated, thereby incorporating the alkyne tag into newly synthesized dihydroceramides, and subsequently, a wide array of downstream complex sphingolipids.

2.2 Bio-orthogonal Ligation via Click Chemistry: The incorporated alkyne tag serves as a chemical handle for subsequent detection. The most common detection method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction forms a stable triazole linkage between the alkyne on the lipid and a reporter molecule functionalized with a complementary azide group. The reaction is highly specific and bio-orthogonal, meaning it proceeds with high efficiency in a complex biological environment without cross-reacting with native functional groups. The azide-bearing reporter can be a fluorophore for imaging, a biotin tag for affinity purification, or a specialized tag for mass spectrometry.

The De Novo Sphingolipid Synthesis Pathway

This compound directly enters the de novo synthesis pathway, which begins in the endoplasmic reticulum. The diagram below illustrates the key steps and the point of entry for the alkyne probe.

Caption: De novo sphingolipid synthesis pathway showing the incorporation of this compound.

Experimental Workflows and Protocols

This compound can be applied in various experimental setups to answer different biological questions. Below are two primary workflows.

4.1 Workflow 1: Imaging Sphingolipid Localization by Fluorescence Microscopy

This workflow is used to visualize the subcellular localization of newly synthesized sphingolipids.

Caption: Experimental workflow for fluorescence imaging of alkyne-labeled sphingolipids.

4.1.1 Detailed Protocol for Fluorescence Imaging

This protocol is adapted from highly sensitive methods developed for lipid microscopy.

-

Cell Culture and Labeling:

-

Plate cells (e.g., HeLa, fibroblasts) on glass coverslips to achieve 50-70% confluency.

-

Prepare a stock solution of this compound (e.g., 10 mM in ethanol or DMSO).

-

Dilute the stock solution in fresh, pre-warmed culture medium to a final concentration of 1-10 µM.

-

Remove the old medium from the cells and add the medium containing this compound.

-

Incubate for a period ranging from 2 hours to 16 hours, depending on the metabolic rate of the cells and the desired labeling density.

-

-

Fixation and Permeabilization:

-

Wash cells gently twice with Phosphate-Buffered Saline (PBS).

-

Fix the cells by incubating with 3.7% formalin (paraformaldehyde) in PBS for at least 15 minutes at room temperature. For long-term storage, samples can be kept in fixative for over 16 hours.

-

Wash the fixed cells three times with PBS.

-

Permeabilize the cells to allow entry of the click reagents. A common method is incubation with 0.1% Triton X-100 or 50 µg/mL digitonin in PBS for 10 minutes.

-

Wash three times with PBS containing 3% Bovine Serum Albumin (BSA).

-

-

Copper-Catalyzed Click Reaction (CuAAC):

-

Prepare a fresh "Click Reaction Cocktail". For a 500 µL reaction volume:

-

Azide-fluorophore (e.g., Azide-Alexa Fluor 488): 1-5 µM final concentration.

-

Copper(II) Sulfate (CuSO₄): 1 mM final concentration.

-

Reducing Agent (e.g., Sodium Ascorbate): 5 mM final concentration. Prepare this solution fresh immediately before use.

-

Optional but recommended: A copper-chelating ligand like TBTA or THPTA to protect the fluorophore and improve reaction efficiency. Add at a 1:1 or higher molar ratio to CuSO₄.

-

-

Combine all reagents in PBS (or a specified click buffer like 100 mM HEPES) in the order listed, adding the sodium ascorbate last to initiate the reaction.

-

Remove the wash buffer from the coverslips and add the Click Reaction Cocktail.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Remove the click cocktail and wash the cells three times with PBS + 3% BSA.

-

(Optional) Perform immunostaining for co-localization with protein markers at this stage.

-

(Optional) Stain nuclei with DAPI or Hoechst.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the labeled sphingolipids using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.

-

4.2 Workflow 2: Quantitative Analysis by Mass Spectrometry (Lipidomics)

This workflow is used to identify and quantify the specific species of newly synthesized sphingolipids.

References

- 1. Kinetic characterization of mammalian ceramide synthases: determination of K(m) values towards sphinganine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cellular Journey of Alkyne Sphinganine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Alkyne Sphinganine, a powerful chemical tool for elucidating the complex roles of sphingolipids in cellular processes. By serving as a metabolic surrogate for natural sphinganine, this alkyne-modified analog allows for the precise tracking of its uptake, trafficking, and localization within the cell. Through the highly specific and efficient bioorthogonal reaction known as "click chemistry," researchers can visualize and quantify the distribution of newly synthesized sphingolipids, offering critical insights into lipid metabolism, membrane dynamics, and cellular signaling.[1][2]

Principle of this compound Labeling

This compound is a sphinganine molecule synthetically modified to contain a terminal alkyne group (a carbon-carbon triple bond).[3][4] This small, minimally perturbing modification allows the molecule to be readily taken up by cells and processed by the endogenous enzymatic machinery of the sphingolipid biosynthetic pathway.[5] Once incorporated into complex sphingolipids, the alkyne handle serves as a reactive partner for an azide-containing molecular probe (e.g., a fluorescent dye or biotin) in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". This covalent ligation enables the sensitive and specific detection and visualization of the metabolic fate of the initial sphinganine analog.

Cellular Uptake and Metabolic Pathway

As an analog of a natural sphingoid base, this compound is transported into the cell and directed to the cytosolic face of the endoplasmic reticulum (ER), the primary site of de novo sphingolipid synthesis. Here, it enters the biosynthetic cascade:

-

Ceramide Synthesis: this compound is acylated by one of the six ceramide synthase (CerS) enzymes to form Alkyne Dihydroceramide.

-

Desaturation: A desaturase can then introduce a double bond into the sphingoid backbone to produce Alkyne Ceramide.

-

Trafficking to Golgi: The newly synthesized alkyne-ceramides are transported from the ER to the Golgi apparatus.

-

Synthesis of Complex Sphingolipids: In the Golgi, Alkyne Ceramide serves as a precursor for more complex sphingolipids, such as Alkyne Sphingomyelin (SM) and various alkyne-glycosphingolipids (GSLs). These complex lipids are then trafficked to other cellular compartments, most notably the plasma membrane, where sphingolipids are highly enriched.

To ensure the probe's metabolism is restricted to the sphingolipid pathway, some protocols recommend using cell lines deficient in sphingosine-1-phosphate lyase (SGPL1), which prevents the degradation of the sphingoid base.

Subcellular Localization

Following metabolic incorporation, fluorescently tagged this compound metabolites can be visualized throughout the secretory pathway.

-

Endoplasmic Reticulum: As the initial site of synthesis, the ER shows significant labeling, consistent with the localization of CerS and other early pathway enzymes.

-

Golgi Apparatus: Strong signals are typically observed in the Golgi complex, where ceramide is converted into sphingomyelin and glycosphingolipids.

-

Plasma Membrane: As the final destination for many sphingolipids, the plasma membrane becomes prominently labeled after sufficient chase times.

-

Mitochondria: Some studies have also established the targeting of alkyne-sphinganine to mitochondria, highlighting its utility in studying organelle-specific lipid profiles.

-

Endolysosomal Compartments: The turnover and breakdown of sphingolipid-rich membranes occur primarily in endolysosomal compartments, which can also be visualized.

Quantitative Data Summary

The experimental conditions for this compound labeling can vary depending on the cell type and research question. The table below summarizes typical parameters from published studies.

| Parameter | Cell Type | Concentration | Incubation Time | Detection Method | Reference |

| This compound | A172, HeLa | 1 µM | 2 hours | Fluorescence Microscopy | |

| Alkyne Fatty Acids | HEK293T | 100 µM | 4 hours | Raman Spectroscopy | |

| Alkyne Cholesterol | A172 | 10 µM | 16 hours | Fluorescence Microscopy |

Note: Data for other alkyne lipids are included for comparative context, as they utilize similar principles of metabolic labeling and detection.

Experimental Protocols

The following sections provide detailed methodologies for labeling, detection, and visualization of this compound in cultured cells.

Protocol: Metabolic Labeling of Cells with this compound

This protocol is adapted from Gaebler et al. (2016).

-

Cell Seeding: Plate cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere overnight.

-

Preparation of Labeling Medium: Prepare a stock solution of this compound in ethanol or DMSO. Dilute the stock solution in fresh, pre-warmed cell culture medium to a final concentration of 1 µM.

-

Incubation: Remove the old medium from the cells and replace it with the this compound-containing labeling medium.

-

Metabolic Labeling: Incubate the cells for 2-4 hours at 37°C in a CO₂ incubator. The optimal incubation time may need to be determined empirically.

-

Cell Fixation: After incubation, aspirate the labeling medium. Gently wash the cells once with PBS. Fix the cells by adding 3.7% formalin (paraformaldehyde) in a suitable buffer (e.g., PBS or a specialized click buffer) and incubate for at least 15 minutes at room temperature. For certain protocols aiming to preserve fluorescent proteins, fixation can be extended to 16 hours.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" reaction protocol is designed for high-sensitivity fluorescence microscopy.

-

Washing: After fixation, wash the cells three times with PBS for 5-10 minutes each on a gentle shaker.

-

Preparation of Click Reaction Cocktail: Prepare the following solution immediately before use. For a 1 mL reaction volume:

-

Fluorescent Azide: Add the desired fluorescent azide probe (e.g., Azide-Alexa Fluor 488) to a final concentration of 10 µM in a click buffer (e.g., 100 mM HEPES/KOH, pH 7.4).

-

Copper Catalyst: Add 20 µL of a 10 mM stock of tetrakis(acetonitrile)copper(I) fluoroborate (CuTFB) in acetonitrile to the azide solution for a final concentration of 200 µM.

-

Note: Other copper sources and ligands can be used. The components should be added in the specified order.

-

-

Click Reaction: Aspirate the wash buffer from the cells. Add the freshly prepared click reaction cocktail to the cells and incubate for 30 minutes at room temperature or a slightly elevated temperature (e.g., 43°C) to improve efficiency, protected from light. Some protocols suggest adding a second aliquot of the copper catalyst after 15 minutes to sustain the reaction.

-

Final Washes: Aspirate the reaction cocktail. Wash the cells extensively to remove unreacted reagents. A typical wash series is: 2x with click buffer, 4-6x with PBS.

-

Mounting: Wash the coverslips once with water and mount them onto a microscope slide using an appropriate mounting medium, with or without a nuclear counterstain like DAPI.

-

Imaging: The cells are now ready for visualization by fluorescence microscopy using the appropriate filter sets for the chosen fluorophore.

Alternative Detection Methods

While fluorescence microscopy is the most common readout, other techniques can be employed:

-

Proteomic Profiling: Using a biotin-azide probe in the click reaction allows for the subsequent enrichment of lipid-interacting proteins via streptavidin pull-down, followed by identification with mass spectrometry.

-

Raman Microscopy: The alkyne bond itself has a unique and strong vibrational peak in a silent region of the cellular Raman spectrum. This allows for direct, label-free imaging of the alkyne-tagged lipid distribution using techniques like Stimulated Raman Scattering (SRS) microscopy, which avoids the use of potentially bulky fluorophores.

By combining metabolic labeling with versatile detection strategies, this compound stands as an indispensable tool for dissecting the intricate and dynamic world of sphingolipid biology.

References

Alkyne Sphinganine: A Technical Guide to its Function in Cell Signaling and Membrane Dynamics

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as key signaling molecules in a myriad of cellular processes. Understanding their complex metabolism, subcellular localization, and interactions is paramount for deciphering cell physiology and pathology. Traditional methods have often fallen short in capturing the dynamic nature of these lipids in their native environment. Alkyne sphinganine, a metabolic labeling reagent, has emerged as a powerful chemical tool to overcome these limitations. By incorporating a terminal alkyne group, this sphinganine analog is processed through endogenous metabolic pathways, enabling the visualization and proteomic profiling of sphingolipids and their associated protein complexes via bioorthogonal click chemistry. This guide provides an in-depth overview of this compound's applications, detailed experimental protocols, and its role in advancing our understanding of sphingolipid-mediated cell signaling and membrane dynamics.

The Central Role of Sphingolipids in Cellular Function

Sphingolipids are defined by their sphingoid base backbone, such as sphinganine or sphingosine.[1] They are integral to the structural integrity of eukaryotic membranes and are particularly enriched in the plasma membrane.[2] Beyond their structural role, sphingolipids and their metabolites are bioactive molecules that regulate fundamental cellular processes including cell growth, differentiation, apoptosis, and senescence.[2][3]

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine.[1] Sphinganine is subsequently acylated to form dihydroceramide, a precursor to ceramide. Ceramide serves as a central hub in sphingolipid metabolism, from which more complex sphingolipids like sphingomyelin and glycosphingolipids are synthesized, primarily in the Golgi apparatus. Key signaling molecules like sphingosine-1-phosphate (S1P) and ceramide-1-phosphate are also derived from this pathway, acting as critical second messengers.

References

An In-depth Technical Guide to Alkyne Sphinganine: Discovery, Characterization, and Applications

Introduction

Alkyne Sphinganine is a chemically modified analog of sphinganine, a critical intermediate in the de novo biosynthesis of sphingolipids.[1] This synthetic molecule incorporates a terminal alkyne group, a small and biologically inert functional group, into the sphinganine backbone. This modification allows for the powerful application of "click chemistry," a set of bioorthogonal reactions that enable the specific and efficient attachment of reporter molecules, such as fluorophores or biotin, to the alkyne-tagged lipid.[2][3] This capability has established this compound as an invaluable tool for researchers in lipid biology, cell biology, and drug development, facilitating the detailed study of sphingolipid metabolism, trafficking, and interactions.[4][5]

This technical guide provides a comprehensive overview of the discovery, initial characterization, and key applications of this compound, with a focus on providing researchers, scientists, and drug development professionals with the detailed information necessary to effectively utilize this versatile molecular probe.

Physicochemical Properties and Characterization

This compound is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₈H₃₅NO₂ | |

| Molecular Weight | 297.46 g/mol | |

| Appearance | White crystalline solid | |

| Purity | >95% (by ¹H NMR) | |

| Solubility | Soluble in DMSO and DMF | |

| Storage | -20°C |

Metabolic Incorporation and Signaling Pathway

This compound is designed to be taken up by cells and enter the endogenous sphingolipid metabolic pathway. As an analog of sphinganine, it serves as a substrate for ceramide synthases (CerS), which acylate the amino group to form alkyne-tagged dihydroceramides. These can be further metabolized to more complex sphingolipids, allowing for the tracing of these pathways.

The diagram below illustrates the entry of this compound into the de novo sphingolipid synthesis pathway.

Experimental Protocols

In Vitro Ceramide Synthase Assay

This protocol is adapted from Gaebler et al. (2013) and describes an in vitro assay to measure the activity of ceramide synthases using this compound as a substrate.

Materials:

-

This compound

-

Fatty acyl-CoA (e.g., palmitoyl-CoA)

-

Cell or tissue homogenate containing ceramide synthases

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂)

-

3-azido-7-hydroxycoumarin

-

Copper(I) catalyst solution (e.g., pre-mixed solution of CuSO₄ and a reducing agent like sodium ascorbate)

-

TLC plates

-

Fluorescence scanner

Procedure:

-

Prepare the reaction mixture by combining the cell/tissue homogenate, fatty acyl-CoA, and this compound in the assay buffer.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a solvent mixture to extract the lipids (e.g., chloroform/methanol).

-

Dry the lipid extract under a stream of nitrogen.

-

Perform the click chemistry reaction by resuspending the dried lipids in a suitable solvent and adding the 3-azido-7-hydroxycoumarin and the copper(I) catalyst solution.

-

Incubate the click reaction mixture at room temperature.

-

Spot the reaction mixture onto a TLC plate and develop the plate using an appropriate solvent system to separate the unreacted this compound from the fluorescently labeled alkyne-dihydroceramide product.

-

Visualize and quantify the fluorescent product on the TLC plate using a fluorescence scanner.

Metabolic Labeling of Cellular Sphingolipids

This protocol outlines the general steps for metabolically labeling cellular sphingolipids with this compound, followed by visualization using click chemistry.

Materials:

-

Cultured cells

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)

-

Click chemistry reaction buffer (containing copper(I) catalyst and a ligand)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 5-20 µM).

-

Replace the existing cell culture medium with the labeling medium and incubate for the desired time (e.g., 4-24 hours) under normal cell culture conditions.

-

-

Cell Fixation and Permeabilization:

-

Aspirate the labeling medium and wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the fixed cells twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

-

Click Chemistry Reaction and Visualization:

-

Prepare the click chemistry reaction cocktail containing the fluorescent azide probe and the copper(I) catalyst in the reaction buffer.

-

Wash the permeabilized cells twice with a wash buffer (e.g., PBS with 3% BSA).

-

Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with the wash buffer.

-

Mount the coverslips on microscope slides with an appropriate mounting medium.

-

Visualize the fluorescently labeled sphingolipids using a fluorescence microscope.

-

Experimental Workflows and Logical Relationships

The use of this compound typically follows a logical workflow that can be visualized to better understand the experimental process.

The core of this compound's utility lies in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.

Conclusion

This compound has emerged as a powerful and versatile tool for the study of sphingolipid biology. Its ability to be metabolically incorporated into cellular sphingolipids and subsequently detected with high specificity and sensitivity via click chemistry provides researchers with a dynamic window into the complex processes of sphingolipid metabolism, transport, and localization. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of this compound in a wide range of research settings, ultimately contributing to a deeper understanding of the multifaceted roles of sphingolipids in health and disease.

References

Alkyne Sphinganine: A Technical Guide for Biomedical and Pharmaceutical Research

Abstract

This technical guide provides an in-depth overview of Alkyne Sphinganine, a powerful chemical tool for the investigation of sphingolipid metabolism and function. Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, including signal transduction, cell membrane structure, and intercellular communication. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the study of these molecules a key area of biomedical and pharmaceutical research. This compound, a metabolic labeling reagent, enables the sensitive and specific tracking of sphinganine and its downstream metabolites. Its terminal alkyne moiety allows for covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." This guide details the core principles of using this compound, provides comprehensive experimental protocols, summarizes key quantitative data, and presents visual workflows and pathways to facilitate its application in the laboratory.

Introduction to this compound

This compound is a synthetic analog of sphinganine, a key intermediate in the de novo biosynthesis of sphingolipids.[1][2] It possesses a terminal alkyne group, a small, bioorthogonal functional handle that generally does not perturb the biochemical behavior of the parent molecule.[3] This alkyne group serves as a reactive partner for "click chemistry" reactions with azide-containing reporter molecules, such as fluorophores or biotin.[4][5] This enables researchers to visualize, isolate, and identify sphingolipids and their interacting proteins.

The primary utility of this compound lies in its metabolic incorporation into the sphingolipid biosynthetic pathway. Once introduced to cells or organisms, it is processed by endogenous enzymes to form alkyne-tagged versions of various sphingolipids, including dihydroceramides, ceramides, sphingomyelins, and complex glycosphingolipids. This allows for the dynamic tracking of sphingolipid metabolism and localization in living systems.

Key Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C18H35NO2 | |

| Molecular Weight | 297.46 g/mol | |

| Appearance | White crystalline solid | |

| Solubility | DMSO, DMF | |

| Storage | -20°C |

Core Applications in Research

This compound has emerged as a versatile tool in several areas of biomedical and pharmaceutical research:

-

Studying Sphingolipid Metabolism: By tracing the incorporation of the alkyne tag into various sphingolipid species, researchers can dissect the dynamics of their synthesis, transport, and degradation under different physiological or pathological conditions.

-

Investigating Cell Signaling Pathways: As sphingolipids are crucial signaling molecules, this compound helps in elucidating their roles in pathways regulating cell growth, apoptosis, and inflammation.

-

Identifying Protein-Lipid Interactions: The ability to attach biotin tags via click chemistry allows for the enrichment and subsequent identification of proteins that interact with specific sphingolipids using proteomic approaches.

-

Drug Discovery and Development: this compound can be used to screen for compounds that modulate sphingolipid metabolism and to develop novel sphingolipid-based therapeutics. It also serves as a building block for the synthesis of bioactive molecules and in the creation of lipid-based drug delivery systems.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Metabolic Labeling of Cultured Cells

This protocol describes the metabolic incorporation of this compound into cultured mammalian cells.

Materials:

-

This compound (e.g., from Vector Labs, Chem-Impex)

-

Complete cell culture medium appropriate for the cell line

-

Mammalian cell line of interest (e.g., HeLa, A172)

-

DMSO

-

6-well or 12-well tissue culture plates

Procedure:

-

Cell Seeding: Seed cells in tissue culture plates at a density that will result in 70-80% confluency at the time of labeling.

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution.

-

Labeling: The day after seeding, replace the culture medium with fresh medium containing the desired final concentration of this compound. A typical starting concentration is 1-10 µM. The final DMSO concentration should be kept below 0.5% (v/v).

-

Incubation: Incubate the cells for a period ranging from 2 to 24 hours, depending on the experimental goals and the metabolic rate of the cell line.

-

Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated this compound. The cells are now ready for downstream applications such as cell lysis for proteomic analysis or fixation for imaging.

Quantitative Parameters for Metabolic Labeling:

| Cell Line | This compound Concentration | Incubation Time | Application | Reference |

| A172 | 1 µM | 2 hours | Microscopy | |

| HeLa | 10 µM | 24 hours | Imaging and Quantification | |

| Bacteroides thetaiotaomicron | 25 µM | 24 hours | Metabolic Profiling | |

| Murine Model (Oral Gavage) | 5 mg/kg body weight | 5 days | In vivo Microbiome Assimilation |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging

This protocol details the "click" reaction to attach a fluorescent azide reporter to metabolically labeled cells for visualization by microscopy.

Materials:

-

Metabolically labeled cells on coverslips (from Protocol 3.1)

-

Fluorescent azide reporter (e.g., Alexa Fluor 488 Azide)

-

Copper(II) sulfate (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (copper-chelating ligand)

-

PBS

-

Formaldehyde (for fixation)

-

Triton X-100 (for permeabilization)

Procedure:

-

Fixation: Fix the labeled cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Washing: Wash the cells three times with PBS.

-

Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the following in order:

-

Fluorescent azide reporter (final concentration 1-10 µM)

-

TCEP or Sodium Ascorbate (final concentration 1 mM)

-

TBTA or THPTA (final concentration 100 µM)

-

CuSO4 (final concentration 1 mM)

-

-

Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Quantitative Parameters for CuAAC Reaction:

| Component | Concentration | Reference |

| Fluorescent Azide | 1 - 10 µM | |

| CuSO4 | 200 µM - 2 mM | |

| Reducing Agent (Sodium Ascorbate) | 1 mM | |

| Copper Ligand (THPTA/TBTA) | 100 µM - 2 mM |

Proteomic Profiling of Sphingolipid-Interacting Proteins

This protocol outlines a workflow for the identification of proteins that interact with this compound-labeled lipids using a biotin-azide reporter and mass spectrometry.

Materials:

-

Metabolically labeled cells (from Protocol 3.1)

-

Biotin-azide

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Click chemistry reagents (as in Protocol 3.2)

-

Streptavidin-conjugated magnetic beads

-

Wash buffers (e.g., PBS with varying salt concentrations and detergents)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Trypsin (for in-gel or on-bead digestion)

-

Reagents for mass spectrometry sample preparation (e.g., reduction, alkylation, and desalting reagents)

Procedure:

-

Cell Lysis: Lyse the metabolically labeled cells in a suitable lysis buffer.

-

Click Reaction: Perform the click reaction on the cell lysate by adding biotin-azide and the click chemistry reagents as described in Protocol 3.2.

-

Affinity Purification: Add streptavidin-conjugated magnetic beads to the lysate and incubate to capture the biotinylated lipid-protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the proteins from the mass spectrometry data using a protein database search algorithm.

Signaling Pathways and Experimental Workflows

Visualizing the context in which this compound is utilized is crucial for experimental design and data interpretation.

Caption: De novo sphingolipid biosynthesis pathway showing the entry point of this compound.

Caption: Experimental workflow for identifying sphingolipid-interacting proteins.

Conclusion

This compound is an invaluable tool for researchers in both academic and industrial settings, providing a robust method for the study of sphingolipid biology. Its ability to be metabolically incorporated into cells and subsequently detected with high sensitivity and specificity through click chemistry has opened new avenues for understanding the complex roles of sphingolipids in health and disease. This guide provides a comprehensive resource to facilitate the successful implementation of this compound-based methodologies, from initial experimental design to data interpretation. As research in sphingolipidomics continues to advance, the applications of this compound and similar chemical tools will undoubtedly expand, leading to new discoveries and therapeutic opportunities.

References

- 1. Chemical tools to investigate sphingolipid metabolism and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]

- 5. biorxiv.org [biorxiv.org]

Understanding the Bioorthogonality of the Alkyne Group in Sphinganine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of alkyne-modified sphinganine as a bioorthogonal tool in sphingolipid research. By incorporating a small, minimally perturbative alkyne handle, researchers can metabolically label, visualize, and quantify sphingolipids, offering profound insights into their metabolism, trafficking, and role in signaling pathways.

Introduction: The Power of a Small Tag

Sphingolipids are a complex class of lipids that serve as both structural components of cell membranes and critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1] Studying the dynamic life cycle of these lipids has traditionally been challenging due to their complex metabolism and the limitations of bulky fluorescent labels that can alter their biological behavior.

The introduction of the terminal alkyne group onto sphinganine, a key precursor in de novo sphingolipid biosynthesis, has revolutionized the field.[2][3] This small chemical modification is minimally perturbing, allowing alkyne-sphinganine to be processed by the cell's natural enzymatic machinery.[4][5] The bioorthogonal nature of the alkyne group—meaning it is inert to most biological functional groups—allows for its specific detection and modification through "click chemistry" reactions. This enables researchers to tag metabolically incorporated sphingolipids with a variety of probes for visualization, enrichment, and quantification.

The Principle: Metabolic Labeling and Click Chemistry

The workflow for utilizing alkyne-sphinganine involves two key stages: metabolic incorporation and bioorthogonal ligation.

-

Metabolic Labeling: Cells are incubated with alkyne-sphinganine. As a close analog of the endogenous sphinganine, it is taken up by cells and enters the de novo sphingolipid synthesis pathway, where it is converted into more complex sphingolipids such as dihydroceramide, ceramide, and sphingomyelin. This process effectively tags a subset of the cellular sphingolipidome with an alkyne group.

-

Bioorthogonal Ligation ("Click Chemistry"): After a desired labeling period, the alkyne-tagged sphingolipids can be covalently linked to a reporter molecule (e.g., a fluorophore or biotin) that contains a complementary azide group. This reaction, known as click chemistry, is highly specific and efficient. Two main types of click chemistry are employed in this context:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and fast reaction that requires a copper(I) catalyst. While widely used for in vitro and fixed-cell applications, the cytotoxicity of copper can be a concern for live-cell imaging.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne to react with the azide. SPAAC is more suitable for live-cell applications due to its higher biocompatibility, though it generally has slower reaction kinetics compared to CuAAC.

-

Data Presentation: Quantitative Parameters

The choice between CuAAC and SPAAC depends on the specific experimental requirements. The following tables summarize key quantitative data to aid in this decision.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |

| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹ | 10⁻² to 1 M⁻¹s⁻¹ (with DBCO) | |

| Reaction Yield | Generally >95% with optimized conditions | Can be high but may require longer incubation or higher concentrations | |

| Catalyst Requirement | Yes (Copper(I)) | No (Metal-free) | |

| Biocompatibility (Live Cells) | Limited due to copper cytotoxicity | High | |

| Reagent Size | Small terminal alkyne | Bulky cyclooctyne |

| Analysis Method | Analyte | Limit of Detection (LOD) / Quantification (LOQ) | References |

| LC-MS/MS (Triple Quadrupole) | Sphingoid bases (e.g., Sphingosine) | ~0.5 pmol | |

| LC-MS/MS (QTrap) | Sphingoid bases (e.g., Sphingosine) | fmol range (3-4 orders of magnitude more sensitive than triple quad) | |

| LC-MS/MS with Alkyne-Tag | Alkyne-labeled triacylglycerol | ~0.1 pmol | |

| Single-Cell MS with Alkyne-Tag | Alkyne-labeled lipids | ~0.2 fmol |

Experimental Protocols

The following are detailed methodologies for the key experiments involving alkyne-sphinganine.

Metabolic Labeling of Cultured Cells with Alkyne-Sphinganine

-

Cell Culture: Plate cells on an appropriate culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for biochemical analysis) and grow to the desired confluency in complete culture medium.

-

Preparation of Labeling Medium: Prepare a stock solution of alkyne-sphinganine (e.g., 10 mM in DMSO). Dilute the stock solution in fresh, pre-warmed complete culture medium to a final working concentration (typically 5-25 µM).

-

Labeling: Remove the old medium from the cells and replace it with the alkyne-sphinganine-containing labeling medium.

-

Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will depend on the cell type and the specific metabolic pathway being investigated.

-

Washing: After incubation, remove the labeling medium and wash the cells twice with warm phosphate-buffered saline (PBS) to remove any unincorporated alkyne-sphinganine. The cells are now ready for downstream applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging

-

Fixation: Fix the metabolically labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS containing 3% bovine serum albumin (BSA).

-

Click Reaction Cocktail Preparation: Prepare the following click reaction cocktail immediately before use. For a 1 mL reaction volume:

-

Azide-fluorophore (e.g., Alexa Fluor 488 Azide): 1-5 µM final concentration.

-

Copper(II) sulfate (CuSO₄): 1 mM stock solution.

-

Sodium ascorbate: 100 mM stock solution in water (prepare fresh).

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand: 5 mM stock solution in DMSO.

-

-

Click Reaction:

-

In a microcentrifuge tube, premix the desired volume of CuSO₄ and TBTA ligand.

-

Add the azide-fluorophore to the appropriate volume of PBS with 3% BSA.

-

Add the CuSO₄/ligand mixture to the azide solution, followed by the freshly prepared sodium ascorbate. Mix gently.

-

Remove the wash buffer from the cells and add the click reaction cocktail.

-

-

Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.

-

Washing: Remove the click reaction cocktail and wash the cells three times with PBS containing 3% BSA, followed by two washes with PBS.

-

Counterstaining and Mounting: If desired, counterstain the nuclei with DAPI. Mount the coverslip on a microscope slide with an appropriate mounting medium.

-

Imaging: Visualize the fluorescently labeled sphingolipids using a fluorescence microscope with the appropriate filter sets.

Lipid Extraction and Mass Spectrometry Analysis

-

Cell Harvesting: After metabolic labeling and washing, scrape the cells in ice-cold PBS and pellet them by centrifugation.

-

Lipid Extraction (Folch Method):

-

Resuspend the cell pellet in a known volume of water.

-

Add a 20-fold excess of a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex vigorously for 2 minutes and then agitate for 20 minutes at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge at low speed (e.g., 2000 x g) for 10 minutes.

-

Carefully collect the lower organic phase containing the lipids using a glass pipette.

-

-

Click Reaction in Solution (for MS analysis):

-

Dry the extracted lipids under a stream of nitrogen.

-

Redissolve the lipid extract in an appropriate solvent (e.g., methanol).

-

Perform a CuAAC reaction as described in section 4.2, but using an azide-biotin or an azide-tag with a specific mass for mass spectrometry.

-

-

Sample Cleanup: After the click reaction, purify the labeled lipids to remove excess reagents. This can be done using solid-phase extraction or liquid-liquid extraction.

-

Mass Spectrometry Analysis:

-

Reconstitute the purified, "clicked" lipids in a solvent compatible with mass spectrometry (e.g., methanol/chloroform with additives like ammonium formate).

-

Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use multiple reaction monitoring (MRM) to specifically detect and quantify the "clicked" sphingolipid species based on their unique parent and fragment ion masses.

-

Visualization of Pathways and Workflows

Sphingolipid De Novo Biosynthesis Pathway

The following diagram illustrates the de novo sphingolipid biosynthesis pathway, highlighting the point of incorporation for alkyne-sphinganine.

Caption: De novo sphingolipid synthesis pathway showing the incorporation of alkyne-sphinganine.

Experimental Workflow for Alkyne-Sphinganine Labeling and Analysis

This diagram outlines the general experimental workflow from metabolic labeling to downstream analysis.

Caption: General experimental workflow for alkyne-sphinganine labeling and analysis.

Considerations and Limitations

-

Copper Toxicity in CuAAC: For live-cell imaging, the copper catalyst required for CuAAC can be toxic. The use of copper-chelating ligands can mitigate this toxicity to some extent. For long-term live-cell studies, SPAAC is the preferred method.

-

Steric Hindrance in SPAAC: The cyclooctyne reagents used in SPAAC are bulkier than the terminal alkyne, which could potentially introduce steric hindrance and affect the biological system under study.

-

Metabolic Perturbation: While the alkyne tag is considered minimally perturbing, it is important to acknowledge that it is not identical to the native molecule. Control experiments are crucial to ensure that the observed effects are not artifacts of the label.

-

Reaction Efficiency: While click chemistry is highly efficient, reaction yields can be affected by factors such as reagent concentration, accessibility of the alkyne tag, and the presence of endogenous interfering substances.

Conclusion

Alkyne-modified sphinganine is a powerful and versatile tool for the study of sphingolipid biology. Its bioorthogonal nature, combined with the specificity and efficiency of click chemistry, provides researchers with an unprecedented ability to metabolically label, visualize, and quantify sphingolipids in a dynamic cellular environment. This approach has already yielded significant insights into sphingolipid metabolism and signaling and will undoubtedly continue to be a cornerstone of sphingolipid research in the years to come.

References

The Significance of Alkyne Sphinganine in Studying Neurodegenerative Disorders: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, represent a significant and growing global health challenge. A compelling body of evidence points to the dysregulation of sphingolipid metabolism as a central and unifying pathological feature across these conditions. The delicate balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is frequently disrupted, contributing to neuronal death, mitochondrial dysfunction, and neuroinflammation. Understanding the intricate dynamics of sphingolipid metabolism in the context of neurodegeneration is therefore paramount for the development of novel diagnostic and therapeutic strategies. Alkyne sphinganine, a metabolic labeling reagent, has emerged as a powerful chemical tool to probe and visualize sphingolipid metabolism in living cells and complex biological systems. When coupled with bioorthogonal "click chemistry," this probe allows for the precise tracking and identification of newly synthesized sphingolipids, offering unprecedented insights into their metabolic flux and subcellular localization in healthy and diseased states. This technical guide provides a comprehensive overview of the role of sphingolipid dysregulation in neurodegenerative disorders, and details the application of this compound as a research tool. It includes a summary of quantitative data on sphingolipid alterations, detailed experimental protocols for the use of this compound, and visualizations of key signaling pathways.

Introduction: Sphingolipid Dysregulation in Neurodegenerative Disorders

Sphingolipids are a class of lipids that are not only essential structural components of cellular membranes but also serve as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1] In the central nervous system, sphingolipids are particularly abundant and play crucial roles in neuronal function and survival.[1]

A central concept in sphingolipid signaling is the "sphingolipid rheostat," which posits that the balance between ceramide and sphingosine-1-phosphate (S1P) levels dictates the cell's fate. Ceramide, often referred to as a "pro-death" lipid, is a key mediator of apoptosis and cellular stress responses.[2][3][4] Conversely, S1P is generally considered a "pro-survival" molecule, promoting cell growth and inhibiting apoptosis. In many neurodegenerative disorders, this rheostat is tipped in favor of ceramide accumulation, contributing to the progressive loss of neurons.

Alzheimer's Disease (AD): Studies on post-mortem brain tissue from AD patients have revealed elevated levels of ceramide and reduced levels of S1P. This imbalance is thought to be linked to the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, the pathological hallmarks of AD.

Parkinson's Disease (PD): Dysregulation of sphingolipid metabolism is also implicated in PD. Alterations in the levels of various sphingolipid species have been observed in the cerebrospinal fluid (CSF) and brain tissue of PD patients. These changes may contribute to the loss of dopaminergic neurons characteristic of the disease.

Huntington's Disease (HD): In HD, an inherited neurodegenerative disorder, there is evidence of perturbed sphingolipid metabolism, with studies in animal models showing decreased levels of S1P and alterations in the expression of enzymes involved in sphingolipid synthesis.

This compound: A Tool to Unravel Sphingolipid Dynamics

To investigate the role of sphingolipid metabolism in neurodegenerative diseases, it is crucial to have tools that can track the synthesis and trafficking of these lipids in a dynamic cellular environment. This compound is a chemically modified analog of sphinganine, a precursor in the de novo sphingolipid synthesis pathway. It contains a terminal alkyne group, a small and biologically inert functional group that does not significantly alter the biochemical properties of the molecule.

This alkyne handle allows for the covalent attachment of a reporter molecule, such as a fluorophore or a biotin tag, via a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."

The workflow for using this compound typically involves:

-

Metabolic Labeling: Cultured cells or animal models are incubated with this compound, which is taken up by the cells and incorporated into newly synthesized sphingolipids.

-

Cell Fixation and Permeabilization: The cells are fixed to halt metabolic processes and then permeabilized to allow the entry of the click chemistry reagents.

-

Click Reaction: The alkyne-tagged sphingolipids are then "clicked" to an azide-containing reporter molecule.

-

Detection and Analysis: The newly synthesized sphingolipids can then be visualized by fluorescence microscopy or enriched for analysis by mass spectrometry.

This technology provides a powerful platform to study the spatial and temporal dynamics of sphingolipid metabolism in the context of neurodegenerative disease models.

Quantitative Data on Sphingolipid Alterations in Neurodegenerative Disorders

The following tables summarize quantitative data from studies on sphingolipid alterations in Alzheimer's, Parkinson's, and Huntington's diseases. These data highlight the consistent theme of dysregulated sphingolipid metabolism across these distinct neurodegenerative conditions.

Table 1: Sphingolipid Alterations in Alzheimer's Disease

| Sphingolipid Species | Tissue/Fluid | Change in AD vs. Control | Reference |

| Total Ceramide | Brain Tissue (Neocortex) | Increased | |

| Sphingomyelin | Brain Tissue (Neocortex) | Increased | |

| Diacylglycerol (DAG) (14:0/14:0) | Brain Tissue (Neocortex) | Increased (most notable) | |

| Triacylglycerol (TAG) (58:10/FA20:5) | Brain Tissue (Neocortex) | Increased (most notable) | |

| Phosphatidylethanolamine (PE) (p-18:0/18:1) | Brain Tissue (Neocortex) | Decreased (in mild AD) | |

| Phosphatidylserine (PS) (18:1/18:2) | Brain Tissue (Neocortex) | Decreased (in mild AD) |

Table 2: Sphingolipid Alterations in Parkinson's Disease

| Sphingolipid Species | Tissue/Fluid | Change in PD vs. Control | Reference |

| Ceramides | CSF | Increased | |

| Sphingomyelins | CSF | Increased | |

| Mono-, Di-, and Triacylglycerides | CSF | Increased | |

| Saturated and Unsaturated Fatty Acids | CSF | Increased | |

| Phosphatidylcholines | CSF | Increased | |

| Cholesteryl Esters | CSF | Increased |

Table 3: Sphingolipid Alterations in Huntington's Disease

| Sphingolipid Species | Tissue/Fluid | Change in HD vs. Control | Reference |

| Sphingosine-1-Phosphate (S1P) | Brain Tissue | Reduced | |

| Sphingosine Kinase 1 (SphK1) | Brain Tissue | Reduced | |

| S1P Lyase | Brain Tissue | Increased | |

| Dihydrosphingosine (dhSph) | Brain Tissue (mouse model) | Decreased | |

| Dihydrosphingosine-1-phosphate (dhS1P) | Brain Tissue (mouse model) | Decreased | |

| Dihydroceramide (C18:0) | Brain Tissue (mouse model) | Decreased |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound to study sphingolipid metabolism in the context of neurodegenerative disorders.

Protocol for Metabolic Labeling of Primary Neurons with this compound

Materials:

-

Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

-

Neurobasal medium supplemented with B-27 and GlutaMAX

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or coverslips coated with poly-D-lysine

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C.

-

Culture Primary Neurons: Culture primary neurons on poly-D-lysine coated plates or coverslips in supplemented Neurobasal medium until the desired stage of development.

-

Metabolic Labeling:

-

Dilute the this compound stock solution in pre-warmed culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.

-

Remove the existing medium from the neuronal cultures and replace it with the medium containing this compound.

-

Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO2. The incubation time can be varied to study the dynamics of sphingolipid synthesis.

-

-

Wash and Fix Cells:

-

After the incubation period, remove the labeling medium and wash the cells three times with warm PBS to remove any unincorporated this compound.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

The fixed and labeled cells are now ready for the click chemistry reaction.

-

Protocol for Copper-Catalyzed Click Chemistry (CuAAC) for Fluorescence Microscopy

Materials:

-

Fixed and alkyne-labeled cells

-

Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

Procedure:

-

Prepare Click Reaction Cocktail: Prepare the following stock solutions:

-

20 mM CuSO4 in water

-

100 mM THPTA in water

-

300 mM sodium ascorbate in water (prepare fresh)

-

1 mM azide-fluorophore in DMSO

-

-

Permeabilize and Block Cells:

-

Permeabilize the fixed cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating the cells with blocking buffer for 30 minutes at room temperature.

-

-

Perform Click Reaction:

-

Prepare the click reaction cocktail immediately before use by mixing the following in order:

-

PBS

-

Azide-fluorophore (final concentration 2-10 µM)

-

CuSO4 (final concentration 100 µM)

-

THPTA (final concentration 500 µM)

-

Sodium ascorbate (final concentration 5 mM)

-

-

Remove the blocking buffer from the cells and add the click reaction cocktail.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Wash and Image:

-

Remove the click reaction cocktail and wash the cells three times with PBS.

-